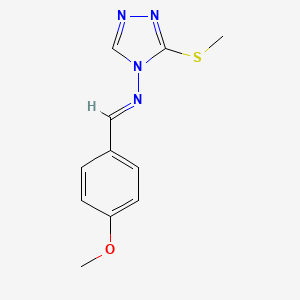

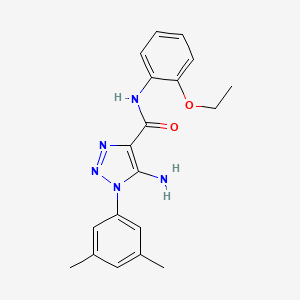

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including fluorinated benzamides and those with complex substituents like "N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide," typically involves multi-step organic reactions, including nucleophilic substitution, amidation, and sometimes, catalysis to introduce specific functional groups. For example, Mukherjee (1991) discussed the synthesis of fluorinated benzamide neuroleptics, indicating a complex synthetic pathway that includes nucleophilic substitution reactions to introduce fluorine atoms into the benzamide structure (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the compound's geometry, bonding patterns, and functional group orientations. Saeed et al. (2010) utilized X-ray diffraction data to confirm the crystal structure of a related benzamide, highlighting the importance of structural analysis in understanding compound properties (Saeed et al., 2010).

Scientific Research Applications

1. Imaging Studies

- Dopamine D2 Receptor Studies : Compounds like 18F-labeled benzamides, which include analogs of the chemical structure , have been studied for their potential in imaging dopamine D2 receptors using positron emission tomography (PET). Such compounds have shown selectivity needed for in vivo studies of D2 receptors, making them suitable candidates for PET imaging studies (Mach et al., 1993).

2. Antiviral Research

- HIV Integrase Inhibition : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, related to the compound , have been designed and synthesized, showing potent inhibition of the HIV-integrase-catalyzed strand transfer process. These compounds, including variants with 4-fluorobenzyl groups, exhibit significant potential as antiviral agents (Pace et al., 2007).

3. Oncology Research

- Cancer Cell Line Studies : Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. These compounds have shown potent activity, suggesting their potential as anticancer agents (Vallri et al., 2020).

4. Neuropharmacology

- Antipsychotic Agent Development : Research on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, closely related to the compound of interest, has shown that they act as dopamine D-2 receptor antagonists. These compounds are investigated for their potential as antipsychotic agents (Högberg et al., 1991).

5. Materials Science

- Polyamide Synthesis : Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-fluorobenzyl groups has been conducted. These studies contribute to the development of new materials with potential applications in various industries (Hsiao et al., 2000).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZKFXAESFDRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)